7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Description
7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a complex organic compound featuring a benzothiazole core
Properties
IUPAC Name |
7-[(4-fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S2/c1-11-18-14-4-3-5-15(16(14)23-11)19(2)10-12-6-8-13(9-7-12)22-24(17,20)21/h6-9,15H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHYQMZMTJHWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(CCC2)N(C)CC3=CC=C(C=C3)OS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 2-position is introduced through alkylation using methyl iodide or a similar reagent.
Attachment of the Fluorosulfonyloxyphenyl Group: This step involves the reaction of the benzothiazole intermediate with 4-fluorosulfonyloxybenzyl chloride in the presence of a base such as triethylamine.
Methylamino Substitution: The final step is the substitution of the benzyl group with a methylamino group, typically achieved using methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the benzothiazole ring, potentially leading to the formation of amines or dihydrobenzothiazoles.
Substitution: The fluorosulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dihydrobenzothiazoles.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them candidates for drug development. Studies could focus on their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The fluorosulfonyloxy group could play a crucial role in binding to the target, while the benzothiazole core might be involved in the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents.
Fluorosulfonyloxy Compounds: Other compounds containing the fluorosulfonyloxy group, such as 4-fluorosulfonyloxybenzoic acid, can be compared based on their reactivity and applications.
Uniqueness
The uniqueness of 7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole lies in its combination of a benzothiazole core with a fluorosulfonyloxyphenyl group and a methylamino substituent. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
